阿洛谷氨醇

描述

科学研究应用

作用机制

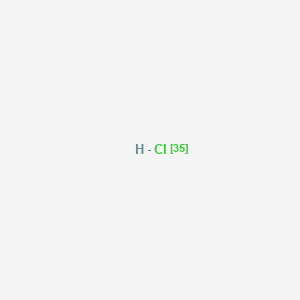

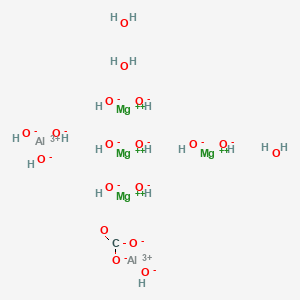

铝葡糖酸胺通过中和胃中过量的盐酸来发挥其抗酸作用。 铝组分与酸结合形成氯化铝,同时生成葡萄糖酸和三羟甲基氨基甲烷盐酸盐 . 这种中和过程有助于缓解胃酸过多和相关疾病的症状。

类似化合物:

- 氢氧化铝

- 氢氧化镁

- 碳酸钙

比较: 铝葡糖酸胺在铝、葡萄糖酸和三羟甲基氨基甲烷的组合方面是独一无二的,这提供了平衡的抗酸作用,并且副作用最小 . 与可能导致便秘的氢氧化铝不同,铝葡糖酸胺的配方有助于减轻此类不良反应 . 此外,其葡萄糖酸组分在生物利用度和稳定性方面提供了额外的好处 .

准备方法

合成路线和反应条件: 铝葡糖酸胺是通过使氢氧化铝与葡萄糖酸和三羟甲基氨基甲烷反应而合成的。 反应通常在受控 pH 条件下在水性介质中进行,以确保形成所需的盐 .

工业生产方法: 在工业环境中,铝葡糖酸胺的生产涉及在反应器中大规模混合氢氧化铝、葡萄糖酸和三羟甲基氨基甲烷。 然后,反应混合物进行过滤和干燥处理,以获得最终产品,其为纯净且稳定的形式 .

化学反应分析

反应类型: 铝葡糖酸胺主要由于其抗酸性质而经历中和反应。 它与胃中的盐酸反应生成氯化铝、葡萄糖酸和三羟甲基氨基甲烷盐酸盐 .

常见试剂和条件:

试剂: 盐酸

条件: 水性介质,生理温度 (37°C)

主要形成的产物:

- 氯化铝

- 葡萄糖酸

- 三羟甲基氨基甲烷盐酸盐

相似化合物的比较

- Aluminium hydroxide

- Magnesium hydroxide

- Calcium carbonate

Comparison: Aloglutamol is unique in its combination of aluminium, gluconic acid, and tris(hydroxymethyl)aminomethane, which provides a balanced antacid effect with minimal side effects . Unlike aluminium hydroxide, which can cause constipation, aloglutamol’s formulation helps to mitigate such adverse effects . Additionally, its gluconic acid component offers added benefits in terms of bioavailability and stability .

属性

IUPAC Name |

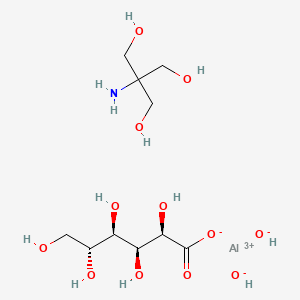

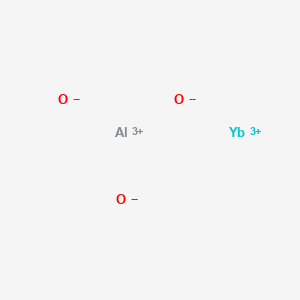

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYZOBRHIMORS-GQOAHPRESA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24AlNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027584 | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-41-4 | |

| Record name | Aloglutamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOGLUTAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?

A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.

Q2: What are the downstream effects of Tasto's phosphate-binding activity?

A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []

Q3: What is the molecular formula and weight of Tasto?

A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (Aloglutamol). Further research in chemical databases or literature is recommended for this information.

Q4: Is there any spectroscopic data available for Tasto?

A4: The provided research papers do not include spectroscopic data for Tasto.

Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?

A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.

Q6: Does Tasto exhibit any catalytic properties?

A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []

Q7: Have any computational studies been conducted on Tasto?

A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.

Q8: How do structural modifications of Tasto affect its phosphate-binding activity?

A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.

Q9: What is the stability profile of Tasto under various storage conditions?

A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?

A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []

Q11: Have any cell-based assays or animal models been used to study Tasto?

A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []

Q12: Are there any known resistance mechanisms associated with Tasto?

A12: The research papers do not discuss any resistance mechanisms related to Tasto.

Q13: What is the safety profile of Tasto based on available data?

A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []

Q14: Are there any specific drug delivery strategies employed with Tasto?

A14: The research papers do not discuss specific drug delivery strategies for Tasto.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)